1-Bromoisoquinolin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1260799-34-5 |
|---|---|
Molecular Formula |
C9H7BrN2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
1-bromoisoquinolin-5-amine |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 |
InChI Key |
SBAJGQMFWAZUHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)N |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 1 Bromoisoquinolin 5 Amine
Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C1 position of 1-bromoisoquinolin-5-amine is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of diverse molecular architectures. myskinrecipes.com
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the bromine atom of this compound serves as a versatile handle for such transformations.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-aryl structures. nih.govlibretexts.org The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base would be expected to yield the corresponding 1-substituted-isoquinolin-5-amine derivatives. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive method for the derivatization of the isoquinoline (B145761) core. nih.govorganic-chemistry.org
The Stille coupling utilizes organotin reagents and offers a complementary approach to the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org While the toxicity of organotin compounds is a drawback, the Stille reaction is often tolerant of a wide variety of functional groups. wikipedia.orglibretexts.org The coupling of this compound with organostannanes would provide access to a diverse array of 1-substituted isoquinolines. In some cases, protection of nearby functional groups, such as a lactam in a related isoquinolin-1-one system, has been shown to be necessary for successful Stille coupling. nih.gov
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. wikipedia.orgorganic-chemistry.org This increased reactivity can be advantageous for coupling with less reactive organic halides. organic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would lead to the formation of a C-C bond at the C1 position. wikipedia.orgyoutube.com
Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, low toxicity of reagents. nih.govlibretexts.org |
| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerant to many functional groups, but tin reagents are toxic. wikipedia.orglibretexts.org |
| Negishi | Organozinc halides | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of organozinc reagent, good for less reactive halides. wikipedia.orgorganic-chemistry.org |
The formation of carbon-heteroatom bonds at the C1 position of this compound provides access to a variety of important functional groups.
Carbon-Nitrogen (C-N) bond formation is most commonly achieved through the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide to form a new C-N bond. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base would yield the corresponding 1-amino-isoquinolin-5-amine derivatives. The choice of ligand on the palladium catalyst is crucial for the success of the reaction and can be tuned to accommodate a wide range of amine coupling partners. nih.govbeilstein-journals.org
Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) bond formations can also be achieved through palladium-catalyzed cross-coupling reactions. The coupling of this compound with alcohols or phenols (for C-O bonds) or thiols (for C-S bonds) would introduce new ether or thioether functionalities at the C1 position. These reactions typically require a palladium catalyst, a suitable ligand, and a base.
In a molecule with multiple potential reaction sites, such as this compound which possesses both a halogen and an amino group, the regioselectivity of a reaction is a critical consideration. For palladium-catalyzed cross-coupling reactions, the reaction will selectively occur at the C-Br bond, as this is the site of oxidative addition to the palladium(0) catalyst. The amino group, while being a nucleophile, does not typically participate in the catalytic cycle of these C-C coupling reactions under standard conditions.
In more complex multisubstituted isoquinolines, where multiple halogen atoms might be present, the site-selectivity of the cross-coupling reaction would depend on the relative reactivity of the different C-X bonds (e.g., C-I > C-Br > C-Cl) and the steric environment around each halogen.
Reactions Involving the Amine Functional Group
The primary amine at the C5 position of this compound is a versatile functional group that can undergo a variety of transformations to introduce new substituents and modify the properties of the molecule. orgsyn.org
N-Alkylation of the primary amine can be achieved by reaction with an alkyl halide. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. acsgcipr.org The reaction can lead to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. researchgate.net
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. semanticscholar.org This is a robust and high-yielding reaction that is commonly used to protect the amine group or to introduce a new functional moiety. researchgate.net The resulting amide is generally less nucleophilic and less basic than the starting amine.
Table 2: Common Derivatization Reactions of the Amine Group
| Reaction | Reagent | Product |
| N-Alkylation | Alkyl halide (R-X) | Secondary/tertiary amine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |
The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺). byjus.comlibretexts.org Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of nitrogen gas (N₂). libretexts.org
The resulting diazonium salt can undergo a variety of subsequent transformations, including:
Sandmeyer-type reactions: The diazonium group can be replaced by a variety of nucleophiles, such as halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, often in the presence of a copper(I) salt catalyst. researchgate.net
Schiemann reaction: Replacement of the diazonium group with fluorine (F) using fluoroboric acid (HBF₄).
Gomberg-Bachmann reaction: Arylation of the C5 position by reaction with another aromatic compound.
Reduction: The diazonium group can be reduced to a hydrogen atom, effectively removing the amino group from the aromatic ring.
These transformations of the amino group, coupled with the cross-coupling reactions at the bromine center, highlight the synthetic utility of this compound as a versatile scaffold for the construction of a wide range of substituted isoquinoline derivatives.
Directing Effects of the Amine Group on Electrophilic Substitution
The reactivity of this compound in electrophilic aromatic substitution (SEAr) is predominantly controlled by the powerful activating and directing effects of the amine (-NH₂) group located on the benzenoid ring. The isoquinoline nucleus itself undergoes electrophilic substitution preferentially at the C-5 and C-8 positions. firsthope.co.inshahucollegelatur.org.in In this specific molecule, the presence of the amine group at the C-5 position significantly enhances the electron density of the benzene (B151609) ring, making it much more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring.
The amine group is a strong ortho-, para-director. orgsyn.org Relative to the C-5 position, the ortho positions are C-4 and C-6, and the para position is C-8. The C-1 bromo-substituent is on the heteroaromatic ring and has a lesser influence on the substitution pattern of the benzenoid ring. Therefore, incoming electrophiles are directed primarily to the C-6 and C-8 positions. The C-4 position is generally less favored due to steric hindrance from the adjacent fused ring system.
The strong activation by the amine group can sometimes lead to polysubstitution. To achieve monosubstitution and control the reaction, the amine group can be temporarily protected, for example, through acetylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitutions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | 1-Bromo-6-nitroisoquinolin-5-amine and 1-Bromo-8-nitroisoquinolin-5-amine | The amine group directs the nitro group to the ortho (C-6) and para (C-8) positions. |
| Bromination | Br₂ / FeBr₃ | 1,6-Dibromoisoquinolin-5-amine and 1,8-Dibromoisoquinolin-5-amine | The strong activating effect of the amine facilitates further halogenation on the activated ring. |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid | Sulfonation occurs at the positions activated by the amine substituent. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed | The basic amine group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. shahucollegelatur.org.in |
Ring Transformations and Rearrangement Reactions
The this compound skeleton can undergo several types of reactions that transform or rearrange the heterocyclic ring system. While some bromoisoquinolines react with strong nucleophiles like sodium amide via a ring-opening and ring-closing (ANRORC) mechanism, this pathway is more characteristic of 3-haloisoquinolines. iust.ac.ir The 1-bromo position is generally more susceptible to direct nucleophilic substitution.
However, the isoquinoline core is a valuable scaffold for constructing more complex, fused heterocyclic systems, which constitute a form of ring transformation. For instance, derivatives of isoquinolin-1-amine can serve as precursors to imidazo[2,1-a]isoquinoline (B1217647) frameworks through cascade cyclization reactions. nih.gov Similarly, isoquinolinium ylides, formed from the reaction of isoquinoline with bromoacetophenones, can undergo [3+2] cycloadditions to generate pyrrolo[2,1-a]isoquinoline (B1256269) systems. nih.gov These transformations leverage the nucleophilicity of the ring nitrogen to build new rings.
Rearrangement reactions involving the cleavage of an accessory ring have also been documented. For example, certain 5-Bromo firsthope.co.iniust.ac.irnih.govtriazolo[5,1-a]isoquinolines undergo ring opening when treated with sodium methoxide (B1231860) to yield 3-methoxyisoquinoline-1-carbaldehyde (B13922079) derivatives. thieme-connect.de This demonstrates that fused ring systems attached to the isoquinoline core can be opened and rearranged under specific conditions.
Table 2: Examples of Ring Transformations and Rearrangements on Isoquinoline Systems
| Reaction Type | Starting Material Class | Reagents/Conditions | Product Class | Reference |
| Cascade Cyclization | Isoquinolin-1-amine derivative | Acetophenone, followed by intramolecular annulation | Imidazo[2,1-a]isoquinoline | nih.gov |
| [3+2] Cycloaddition | Isoquinoline | 2-Bromoacetophenone, then reaction with an aldehyde | Pyrrolo[2,1-a]isoquinoline | nih.gov |
| Ring Opening Rearrangement | 5-Bromo firsthope.co.iniust.ac.irnih.govtriazolo[5,1-a]isoquinoline | Sodium methoxide (NaOMe) in Methanol (MeOH), reflux | 3-Methoxyisoquinoline-1-carbaldehyde | thieme-connect.de |
| ANRORC Mechanism | 3-Bromoisoquinoline (B184082) | Sodium amide (NaNH₂) | 3-Aminoisoquinoline (via ring-opened intermediate) | iust.ac.ir |
Reductive Transformations of the Isoquinoline Ring System
The isoquinoline ring system in this compound can be selectively or fully reduced to yield dihydro-, tetrahydro-, and decahydroisoquinoline (B1345475) derivatives. The course of the reduction is dependent on the choice of reducing agent and reaction conditions.
Partial reduction of the heterocyclic (pyridine) ring is a common transformation. This can be achieved using various hydride reagents or specific catalytic hydrogenation conditions. For example, treatment with sodium borohydride (B1222165) in the presence of nickel(II) chloride or with sodium cyanoborohydride in an acidic medium can selectively reduce the pyridine portion to afford a 1,2,3,4-tetrahydroisoquinoline (B50084). iust.ac.ir Synthetically, the Pictet-Spengler reaction, which cyclizes a β-arylethylamine with an aldehyde under acidic conditions, is a well-established method for producing 1,2,3,4-tetrahydroisoquinolines. pharmaguideline.com
More exhaustive reduction, leading to the saturation of both the pyridine and benzene rings, results in decahydroisoquinoline derivatives. This transformation typically requires more forceful conditions, such as catalytic hydrogenation at elevated pressures and temperatures or prolonged reaction times in strong acid. iust.ac.irgatech.edu The complete reduction of the aromatic system significantly alters the molecule's geometry and chemical properties, transforming it from a planar aromatic structure to a complex bicyclic amine.
Table 3: Reductive Transformations of the Isoquinoline Ring
| Transformation | Reagent(s) / Conditions | Product Type | Notes |
| Partial Reduction | NaBH₄ / NiCl₂ | 1,2,3,4-Tetrahydroisoquinoline | Selectively reduces the pyridine ring. |
| Partial Reduction | NaCNBH₃ / Acid | 1,2,3,4-Tetrahydroisoquinoline | Another method for selective heteroaromatic ring reduction. iust.ac.ir |
| Partial Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 1,2,3,4-Tetrahydroisoquinoline | Can be achieved under controlled, mild conditions. firsthope.co.in |
| Full Reduction | Catalytic Hydrogenation (e.g., H₂/PtO₂, high pressure/temp) | Decahydroisoquinoline | Saturates both the pyridine and benzene rings. iust.ac.ir |
Mechanistic Investigations of 1 Bromoisoquinolin 5 Amine Reactivity
Elucidation of Reaction Mechanisms in Cross-Coupling
The reactivity of 1-bromoisoquinolin-5-amine in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a cornerstone of its synthetic utility, enabling the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov Mechanistic elucidations of these transformations reveal a sequence of steps common to palladium-catalyzed cycles. wikipedia.orgnrochemistry.com
In a typical Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the C-Br bond of this compound to a palladium(0) complex. libretexts.orgwikipedia.org This is generally the rate-determining step and results in the formation of a palladium(II) intermediate. researchgate.net Subsequently, a transmetalation step occurs, where an organic ligand from an organoboron compound (e.g., a boronic acid activated by a base) is transferred to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org The final step is reductive elimination, where the two organic fragments form a new bond, yielding the coupled product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
Similarly, in the Buchwald-Hartwig amination, the catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species. wikipedia.orglibretexts.org Following this, the amine coupling partner coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond of the final product and regenerates the active Pd(0) catalyst. wikipedia.orgnih.gov The choice of ligands on the palladium catalyst is crucial as it influences the efficiency of each step, particularly the rates of oxidative addition and reductive elimination. acs.org
Studies on Nucleophilic Substitution Pathways (SNAr, ANRORC, AE)
The this compound scaffold can undergo nucleophilic substitution through several distinct mechanistic pathways, including Nucleophilic Aromatic Substitution (SNAr), Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC), and Addition-Elimination (AE). The operative mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.
The SNAr mechanism is a two-step process that requires the aromatic ring to be activated by electron-withdrawing groups. pressbooks.pubacsgcipr.org The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group (the C1 position) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group (bromide) is expelled, and the aromaticity of the isoquinoline (B145761) ring is restored. pressbooks.pub The presence of the electron-donating 5-amino group would generally disfavor a standard SNAr pathway by destabilizing the anionic intermediate, unless overwhelmed by strong activation from the ring nitrogen.
The ANRORC mechanism provides an alternative pathway, particularly with strong nucleophiles like sodium amide. wikipedia.org This mechanism involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure occurs in a different manner, often leading to the incorporation of the nucleophile's nitrogen atom into the ring, with the original ring nitrogen becoming part of an exocyclic group. wikipedia.orgiust.ac.ir Studies on 3-bromoisoquinoline (B184082) have shown that it can be aminated via the ANRORC mechanism when treated with potassium amide in liquid ammonia (B1221849). researchgate.net
The Addition-Elimination (AE) mechanism is another possibility, particularly for halo-isoquinolines. iust.ac.ir This pathway is distinct from SNAr and often involves the formation of a tetrahedral intermediate. Research on the amination of 1- and 3-bromoisoquinoline with potassium amide suggests that while the 3-bromo isomer reacts partially through the ANRORC pathway, the substitution on 1-bromoisoquinoline (B74834) likely proceeds through an AE mechanism. researchgate.net This suggests that this compound could also favor an AE pathway under similar conditions.
Catalytic Cycle Analysis in Metal-Mediated Transformations
A detailed analysis of the catalytic cycle is essential for understanding and optimizing metal-mediated transformations involving this compound. The Suzuki-Miyaura coupling serves as a representative example of a palladium-catalyzed reaction. libretexts.orglibretexts.org The cycle is a well-defined sequence of elementary organometallic reactions. nrochemistry.comyoutube.com
The key steps in the catalytic cycle are:
Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with this compound. The palladium atom inserts into the carbon-bromine bond, leading to its oxidation from Pd(0) to Pd(II) and forming a square planar organopalladium(II) complex. libretexts.orgwikipedia.org
Transmetalation : This step involves the transfer of an organic group (R') from an organoboron reagent to the palladium(II) center. A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange. wikipedia.orgorganic-chemistry.org The bromide ligand on the palladium is replaced by the R' group.
Reductive Elimination : This is the final, product-forming step. The two organic ligands (the isoquinolinyl group and R') on the Pd(II) center couple, forming a new C-C bond. The palladium is simultaneously reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then begin a new cycle. youtube.comyoutube.com
| Step | Description | Palladium Oxidation State Change | Key Intermediate |
|---|---|---|---|
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | 0 → +2 | (Isoquinolinyl)Pd(II)(Br)L₂ |
| 2. Transmetalation | The organic group (R') from the activated boronic acid replaces the bromide on the Pd(II) complex. | No Change (+2) | (Isoquinolinyl)Pd(II)(R')L₂ |
| 3. Reductive Elimination | The two organic groups couple to form the product, and the Pd(0) catalyst is regenerated. | +2 → 0 | Pd(0)L₂ |
Influence of Substituents on Reaction Kinetics and Thermodynamics
The reactivity of this compound is significantly modulated by the electronic properties of its substituents: the bromine atom at the C1 position, the amino group at the C5 position, and the nitrogen atom within the isoquinoline ring. These groups exert both inductive and resonance effects that influence the electron density of the aromatic system, thereby affecting the kinetics and thermodynamics of its reactions. lumenlearning.com
Bromine Atom (-Br) at C1 : The bromine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R), although this effect is generally weaker than its inductive pull for halogens. lumenlearning.com In the context of cross-coupling, the C-Br bond's strength and polarity are key; it is sufficiently reactive to undergo oxidative addition to Pd(0), a critical step for initiating catalytic cycles. libretexts.org
Amino Group (-NH₂) at C5 : The amino group has a profound influence on the molecule's reactivity. The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, this is vastly overshadowed by its powerful electron-donating resonance effect (+R), where the nitrogen's lone pair delocalizes into the aromatic π-system. scribd.com This strong +R effect significantly increases the electron density of the isoquinoline ring system, making it more nucleophilic and activating it towards electrophilic substitution. This increased electron density can also influence the rate of oxidative addition in cross-coupling reactions.
Ring Nitrogen : The nitrogen atom in the isoquinoline ring is electron-withdrawing, which generally reduces the electron density of the entire heterocyclic system, particularly at the α-positions (C1 and C3). This inherent property makes the C1 position more electrophilic and susceptible to attack by nucleophiles. iust.ac.ir
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| -Br | 1 | Strongly Withdrawing | Weakly Donating | Deactivating |
| -NH₂ | 5 | Weakly Withdrawing | Strongly Donating | Activating |
| Ring Nitrogen | 2 | Strongly Withdrawing | N/A | Deactivating |
Spectroscopic and Structural Characterization Methodologies for 1 Bromoisoquinolin 5 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of 1-Bromoisoquinolin-5-amine in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Multi-Dimensional NMR Techniques
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for unambiguous assignment of the complex aromatic signals typical of a substituted isoquinoline (B145761).
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would clearly show the correlations between adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core, helping to trace the connectivity of the six aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the chemical shifts of the carbon atoms that bear a hydrogen.
Based on the known shifts for isoquinoline and substituent effects, a set of predicted NMR chemical shifts can be compiled.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | - | ~140-145 | H3, H8 |
| 3 | ~8.3-8.5 | ~150-153 | H4 |
| 4 | ~7.6-7.8 | ~120-123 | H3 |
| 5 | - | ~145-148 | H6, NH₂ |
| 6 | ~6.8-7.0 | ~110-113 | H7, H8, NH₂ |
| 7 | ~7.3-7.5 | ~128-131 | H6, H8 |
| 8 | ~7.9-8.1 | ~118-121 | H6, H7, C1 |
| 4a | - | ~127-130 | H3, H4, H5 |
| 8a | - | ~133-136 | H1, H7, H8 |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to simplify complex NMR spectra or to probe specific structural and dynamic features. wikipedia.org By replacing an atom with one of its isotopes, specific signals can be tracked or enhanced. wikipedia.org
For this compound, several labeling strategies could be employed:
¹⁵N Labeling: The natural abundance nitrogen isotope, ¹⁴N, has a quadrupole moment that often leads to broad NMR signals, making it difficult to observe. stackexchange.com By synthesizing the compound using an ¹⁵N-labeled precursor, the amine nitrogen could be replaced with the spin-½ ¹⁵N isotope. stackexchange.com This would allow for the direct observation of the nitrogen signal and enable ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments (like HMBC), providing definitive proof of the amine group's location and electronic environment.
Deuterium (B1214612) (²H) Labeling: Selective replacement of specific protons with deuterium (a process known as deuteration) would cause their signals to disappear from the ¹H NMR spectrum. This simplifies the remaining spectrum and can help resolve overlapping signals, confirming assignments.
¹³C Labeling: While less common for small molecules unless tracing metabolic pathways, specific enrichment with ¹³C at certain positions can be used to enhance signal intensity for those carbons or to perform advanced carbon-carbon correlation experiments. wikipedia.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint based on the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. For this compound, the primary amine group is a key diagnostic feature. It is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). libretexts.orgorgchemboulder.com Other characteristic absorptions include the N-H bending (scissoring) mode around 1580-1650 cm⁻¹, C-N stretching for the aromatic amine between 1250-1335 cm⁻¹, and various vibrations for the aromatic rings (C-H stretching > 3000 cm⁻¹; C=C and C=N stretching in the 1400-1600 cm⁻¹ region). orgchemboulder.comyoutube.com
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, and its selection rule requires a change in the molecule's polarizability during a vibration. Aromatic ring systems, with their polarizable π-electron clouds, typically produce strong Raman signals. Therefore, the C=C and C=N stretching vibrations of the isoquinoline core would be prominent. The C-Br stretch, expected at a lower frequency (typically 500-650 cm⁻¹), should also be Raman active. While N-H stretches are visible, they are often weaker in Raman than in IR.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) | 3300 - 3500 (two bands) | Medium | Weak |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Strong | Medium |
| C=C / C=N Stretch | Aromatic/Heterocyclic Ring | 1400 - 1600 | Medium-Strong | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong | Medium |
| C-Br Stretch | Bromo-aromatic | 500 - 650 | Medium | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and provides structural clues based on the fragmentation patterns of the molecule.
For this compound (C₉H₇BrN₂), the following features are expected in its electron ionization (EI) mass spectrum:
Molecular Ion (M⁺•): The presence of one nitrogen atom dictates that the nominal molecular weight will be an odd number, a principle known as the "nitrogen rule". libretexts.orgjove.comntu.edu.sg However, the presence of a bromine atom complicates this. The molecular formula C₉H₇⁷⁹BrN₂ has a mass of 221.98, while C₉H₇⁸¹BrN₂ has a mass of 223.98. The most prominent feature will be a pair of molecular ion peaks at m/z 222 and 224, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This characteristic M⁺• and [M+2]⁺• isotopic pattern is a definitive indicator of a monobrominated compound.
Fragmentation: The aromatic isoquinoline ring is relatively stable, so the molecular ion peaks are expected to be strong. libretexts.org Fragmentation patterns of isoquinoline alkaloids often involve losses of small, stable neutral molecules or radicals. nih.govresearchgate.net
| Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |
|---|---|---|
| 222 / 224 | - | Molecular ion peaks (M⁺•) showing the characteristic 1:1 bromine isotope pattern. |
| 143 | •Br | Loss of a bromine radical, a common fragmentation for bromo-aromatics. |
| 142 | HBr | Loss of hydrogen bromide. |
| 116 | •Br, HCN | Loss of a bromine radical followed by the loss of hydrogen cyanide from the heterocyclic ring. |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π→π* transitions). The spectrum is sensitive to the extent of conjugation and the electronic nature of substituents on an aromatic system.
The parent isoquinoline molecule exhibits a complex UV absorption spectrum with multiple bands, similar to naphthalene. rsc.org Gas-phase studies show absorption maxima around 3.96 eV (~313 nm) and 6.00 eV (~207 nm). rsc.orgnih.gov The introduction of the amino (-NH₂) and bromo (-Br) groups onto this core significantly alters the electronic structure.
The amino group is a powerful auxochrome and electron-donating group through resonance. Its lone pair of electrons can delocalize into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).
The bromo group is an electron-withdrawing group by induction but can be weakly electron-donating through resonance due to its lone pairs.
The net effect of these substituents, particularly the strong amino group, is a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). This is because the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced. The spectrum of this compound is therefore predicted to show its primary π→π* transitions at longer wavelengths compared to unsubstituted isoquinoline. researchgate.net
| Compound | Approximate λₘₐₓ (in Ethanol) | Electronic Transition Type |
|---|---|---|
| Isoquinoline | ~217 nm, ~266 nm, ~317 nm | π→π |
| This compound (Predicted) | Shifted to >320 nm | π→π (Intramolecular Charge Transfer character) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govebi.ac.uk By diffracting a beam of X-rays off a single crystal of this compound, a map of electron density can be generated, from which an atomic model is built. nih.gov
This technique would provide a wealth of structural information, including:
Computational and Theoretical Studies of 1 Bromoisoquinolin 5 Amine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. scispace.commdpi.com For 1-Bromoisoquinolin-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.comnih.govresearchgate.net These calculations provide a three-dimensional model of the molecule that represents its most stable conformation.
The electronic structure, elucidated through DFT, includes the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is fundamental to understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating its nucleophilic character. youtube.com Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to be reduced, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. scispace.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is typically localized over the amino group and the isoquinoline (B145761) ring system, while the LUMO is distributed over the aromatic rings. The specific energies of these orbitals and their gap would be determined by DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the constituent atoms, providing insights into the charge distribution and the ionic or covalent nature of chemical bonds. uni-rostock.delibretexts.org While it has known limitations, such as strong basis set dependency, it remains a widely used tool for a qualitative understanding of charge distribution. uni-muenchen.dewikipedia.org
For this compound, a Mulliken analysis would likely show a negative charge on the nitrogen atom of the amino group and the nitrogen in the isoquinoline ring due to their higher electronegativity. The bromine atom would also carry a partial negative charge. The carbon atoms bonded to these heteroatoms would exhibit partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (amino) | -0.45 |
| C5 | 0.15 |
| Br | -0.10 |
| C1 | 0.20 |
| N (ring) | -0.30 |
Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and electron distribution than Mulliken analysis. wikipedia.orgusc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu
NBO analysis for this compound would detail the hybridization of atomic orbitals forming the sigma and pi bonds within the molecule. usc.edu It also quantifies delocalization effects by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu For instance, the interaction between the lone pair on the amino nitrogen and the antibonding orbitals of the isoquinoline ring can be quantified to understand the extent of electron delocalization and its contribution to the molecule's stability.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. nih.govmdpi.comnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (¹H and ¹³C NMR). researchgate.netnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govnih.gov This allows for the prediction of the molecule's absorption maxima and can help in understanding the electronic transitions involved.
A strong correlation between the computationally predicted and experimentally measured spectroscopic data provides confidence in both the theoretical model and the experimental structural assignment. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of this compound.
While the isoquinoline ring system is largely rigid, the amino group can exhibit rotational flexibility. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. Furthermore, MD can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules, to understand its behavior in different environments and to predict its reactivity in dynamic settings.
Advanced Applications of 1 Bromoisoquinolin 5 Amine in Chemical Research
Role as a Key Building Block in Complex Heterocyclic Synthesis
Amino-bromo-isoquinolines are recognized as valuable intermediates in the construction of more complex molecular architectures. The strategic positioning of the reactive bromo and amino functional groups on the isoquinoline (B145761) scaffold allows for sequential or directed chemical modifications. The bromine atom at the C1 position is particularly susceptible to displacement and is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, to build molecular complexity.
For instance, the closely related isomer, 5-bromoisoquinolin-1-amine (B1519120), is utilized as a key building block in medicinal chemistry, where its bromine functionality facilitates selective functionalization via palladium-catalyzed reactions to construct complex heterocyclic systems. myskinrecipes.com The amino group at the C5 position activates the benzene (B151609) portion of the scaffold and can be used to direct further electrophilic substitution or to be functionalized into other groups. For example, studies on the parent isoquinolin-5-amine show that it undergoes diazo coupling at the C8 position, indicating the directing influence of the C5 amine. thieme-connect.de While specific examples detailing the use of 1-Bromoisoquinolin-5-amine in complex heterocyclic synthesis are not extensively documented in publicly available literature, its structural motifs suggest a high potential for utility in creating diverse chemical libraries.
Design and Synthesis of Molecular Probes and Chemical Tools
The development of molecular probes and chemical tools is essential for studying biological processes. While the isoquinoline scaffold is a component of some known molecular probes, such as those designed to study Rho kinase, there is a lack of specific published research detailing the synthesis of such tools derived directly from this compound. researchgate.net The inherent fluorescence of some isoquinoline systems and the ability to functionalize both the bromine and amine positions suggest that this compound could, in principle, be elaborated into fluorescent probes, affinity labels, or other chemical biology tools. However, this potential remains largely unexplored in the available scientific literature.
Exploration in Materials Science and Optoelectronic Applications
The application of isoquinoline derivatives in materials science is an emerging area of research. The nitrogen heteroatom and potential for extended π-conjugation make these compounds candidates for use in organic electronics. For example, the isomer 7-Bromoisoquinolin-1-amine has been identified as a candidate for use as an organic ligand to create metal complexes with applications in functional materials, potentially for use in Organic Light-Emitting Diodes (OLEDs) or sensor technologies. nbinno.com These applications often rely on the unique optical and electrical properties that arise from the heterocyclic structure. nbinno.com Despite this potential for the broader class of amino-bromo-isoquinolines, specific studies focusing on the integration of this compound into novel materials or its use in optoelectronic devices have not been reported in the surveyed literature.
Development of Novel Catalysts and Ligands (using isoquinoline backbone)
The isoquinoline framework, with its nitrogen atom capable of coordinating to metal centers, is a viable backbone for the design of novel ligands for catalysis. The amino group in this compound provides an additional coordination site, allowing for the potential formation of bidentate ligands. Such ligands can be used to create metal complexes with applications in asymmetric catalysis and other transition-metal-mediated reactions. The isomer 7-Bromoisoquinolin-1-amine has been noted as an excellent candidate for development into an organic ligand for coordination with metal ions. nbinno.com However, the synthesis of specific catalysts or ligands from this compound and the study of their catalytic activity is not an area that has been detailed in the existing body of scientific publications.
Investigation of Biological Activity through In Vitro and In Silico Approaches
The isoquinoline nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs. Research has focused on derivatives of this scaffold for a wide range of therapeutic targets.
The aminoisoquinoline scaffold is a critical component in the design of various enzyme inhibitors, with a particular focus on protein kinases. Kinases are a class of enzymes that are central to cellular signaling, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major goal of modern drug discovery.
Several isomers of this compound have been explicitly identified as crucial intermediates for the synthesis of potent kinase inhibitors. For example, 5-bromoisoquinolin-1-amine is described as a key intermediate for kinase inhibitor development. myskinrecipes.com Similarly, 7-Bromoisoquinolin-1-amine is a foundational building block for creating inhibitors that target critical kinases such as PI3K, mTOR, and JAK. nbinno.com Furthermore, fragment-based screening has led to the development of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.net These examples strongly suggest that the this compound scaffold is highly relevant for the development of targeted enzyme inhibitors.
| Scaffold/Intermediate | Targeted Kinase Family/Enzyme | Therapeutic Area | Reference |
|---|---|---|---|
| 5-Bromoisoquinolin-1-amine | General Kinases | Cancer Therapy | myskinrecipes.com |
| 7-Bromoisoquinolin-1-amine | PI3K, mTOR, JAK | Cancer, Inflammation | nbinno.com |
| 6-Substituted Isoquinolin-1-amines | ROCK-I | Cancer | researchgate.net |
The evaluation of cytotoxicity against cancer cell lines is a standard method for identifying potential anti-cancer agents. Numerous studies have demonstrated that compounds containing a quinoline (B57606) or isoquinoline core exhibit significant antiproliferative activity. For instance, various quinazoline-based multi-kinase inhibitors have shown potent activity against cell lines such as the human colorectal carcinoma HCT-116 and the acute myeloid leukemia MV4-11 and MOLM-13 lines. nih.gov Other studies on cytotoxic compounds have reported activity against breast (MCF-7) and colon (HT-29, HCT-116) cancer cell lines. phcogj.com
While these findings highlight the potential of the broader class of related heterocyclic compounds, specific cytotoxicity data for derivatives synthesized directly from this compound are not available in the reviewed scientific literature. The data in the table below are for related quinazoline-based compounds and are presented to illustrate the types of cellular assays and findings common in this field of research. It is important to note that these compounds are not direct derivatives of this compound.
| Compound | Cancer Cell Line | Cell Line Type | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| BPR1K871 | MOLM-13 | Acute Myeloid Leukemia | ~5 | nih.gov |
| BPR1K871 | MV4-11 | Acute Myeloid Leukemia | ~5 | nih.gov |
| Compound 4 | FLT3 Kinase | Enzyme Assay | 127 | nih.gov |
| Compound 4 | AURKA Kinase | Enzyme Assay | 5 | nih.gov |
Receptor Binding and Activation Studies (in vitro/in silico)
While direct receptor binding and activation studies on this compound are not extensively documented in publicly available literature, research on closely related isoquinoline-5-amine derivatives provides significant insights into the potential receptor interactions of this chemical scaffold. These studies, combining in vitro assays and in silico molecular docking, reveal that the isoquinoline core is a versatile pharmacophore that can be tailored to interact with various biological targets, including enzymes like cholinesterases and neurotransmitter receptors such as dopamine (B1211576) receptors.
In Vitro Receptor and Enzyme Interactions
Research into isoquinolinium-5-carbaldoximes, derivatives of isoquinolin-5-amine, has demonstrated their potential as reactivators of cholinesterases inhibited by organophosphates. A series of these compounds were evaluated for their ability to reactivate human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) after being inhibited by nerve agents like sarin (B92409) and VX. While the AChE reactivation was found to be mostly negligible compared to standard reactivators, several compounds showed significant reactivation of inhibited BChE.
For instance, two specific isoquinolinium-5-carbaldoxime derivatives proved to be more effective than the standard, obidoxime, at reactivating BChE inhibited by sarin or VX at concentrations attainable in humans. Another derivative was a better reactivator of BChE inhibited by a VX surrogate. These findings highlight the potential of the isoquinolin-5-amine scaffold in designing molecules that can functionally modulate enzyme activity.
Furthermore, studies on other related structures have explored their binding affinities for dopamine receptors. For example, a series of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which incorporate a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety, were synthesized and evaluated for their binding to dopamine D2, D3, and D4 receptors. One compound, which contains a 5-bromo substitution on a benzamide (B126) aromatic ring linked to the isoquinoline structure, showed a significant 26-fold increase in affinity for D3 receptors compared to its unsubstituted counterpart. This demonstrates that substitutions on the aromatic systems connected to the core structure can dramatically influence receptor affinity and selectivity.
| Inhibitor | Derivative | Reactivation vs. Obidoxime | Concentration Context |
|---|---|---|---|
| Sarin | Derivative A | Better | Human attainable concentration |
| VX | Derivative B | Better | Human attainable concentration |
| NEMP (VX Surrogate) | Derivative C | Better | Not specified |
| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Key Structural Feature |
|---|---|---|---|
| Analogue 5a (unsubstituted) | D2 | 44.6 | - |
| Analogue 5a (unsubstituted) | D3 | 99.4 | - |
| Analogue 6a | D3 | ~3.8 (26-fold increase vs 5a) | 5-bromo substitution on benzamide ring |
In Silico Molecular Docking Studies
To complement in vitro findings, molecular docking studies have been employed to understand the interactions between isoquinoline derivatives and their target receptors at a molecular level.
In the context of cholinesterase reactivation, docking studies were used to rationalize the in vitro results and guide the future design of more potent BChE reactivators based on the isoquinolinium-5-carbaldoxime scaffold. These computational models help elucidate the binding modes of the compounds within the active site of the enzyme, identifying key amino acid residues involved in the interaction.
Similarly, docking analyses have been crucial in understanding the binding patterns of quinoline derivatives against bacterial DNA gyrase B, an essential enzyme for bacterial survival. These studies reveal that the compounds fit into the enzyme's active site, interacting with key residues such as Asp-73, Gly-77, Ile-78, and Asn-46 through hydrogen bonds and hydrophobic interactions. The calculated binding affinities from these docking studies often correlate well with the observed antibacterial activity. For instance, synthesized quinoline derivatives showed good binding affinities against E. coli DNA gyrase B, with binding energies ranging from -6.0 to -7.2 kcal/mol, comparable to the standard drug ciprofloxacin.
These in silico approaches are invaluable for screening large libraries of compounds, predicting their binding affinities, and optimizing lead compounds by suggesting structural modifications to enhance receptor interaction.
| Compound Class | Binding Affinity Range (kcal/mol) | Interacting Amino Acid Residues | Reference Compound |
|---|---|---|---|
| Fluoroquinolines | -6.0 to -7.2 | Asp-73, Gly-77, Ile-78, Asn-46 | Ciprofloxacin |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 1-Bromoisoquinolin-5-amine
Direct research specifically investigating this compound is exceptionally limited in publicly available scientific literature. However, the research landscape can be inferred from studies on closely related isomers and precursors. For instance, its isomer, 5-bromoisoquinolin-1-amine (B1519120), is recognized as a key intermediate in medicinal chemistry. myskinrecipes.com This related compound serves as a foundational scaffold for developing kinase inhibitors for cancer therapy, leveraging its bromine atom for palladium-catalyzed cross-coupling reactions to construct more complex heterocyclic systems. myskinrecipes.com
Similarly, compounds like 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline (B189721) are well-established as versatile building blocks for pharmacologically active compounds. orgsyn.org The bromo group facilitates transition-metal-catalyzed couplings, while the amino group (often derived from a nitro precursor) allows for a wide range of chemical modifications. orgsyn.org Given these precedents, the current standing of this compound is that of a high-potential, yet uncharacterized, synthetic intermediate. Its value lies in the unique reactivity offered by the C1-bromo and C5-amino substitution pattern, which can be exploited for the synthesis of novel molecular architectures.
Emerging Synthetic Strategies and Reaction Methodologies
While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental, recent years have seen the development of more efficient and versatile strategies that could be applied to the synthesis of this compound. ijpsjournal.comnih.gov These modern techniques offer advantages in terms of atom economy, functional group tolerance, and the ability to construct highly substituted isoquinoline cores. nih.govrsc.org
Emerging strategies are increasingly focused on transition-metal-catalyzed C-H activation and annulation reactions. ijpsjournal.com Catalysts based on rhodium, ruthenium, and palladium have enabled the direct formation of the isoquinoline ring from simpler, readily available starting materials, often under milder conditions than traditional methods. ijpsjournal.comnih.govorganic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times for classic cyclizations and subsequent functionalization steps, facilitating the rapid generation of isoquinoline libraries. organic-chemistry.orgnih.gov For a molecule like this compound, these methods could provide a regioselective and efficient pathway, overcoming the challenges often associated with controlling substitution patterns on the isoquinoline nucleus.
| Synthetic Strategy | Description | Potential Advantage for Synthesizing Substituted Isoquinolines |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Direct coupling of arenes (like benzylamines) with alkynes or other coupling partners, catalyzed by metals such as Rh(III) or Ru(II). ijpsjournal.comorganic-chemistry.org | High atom economy, functional group tolerance, and novel pathways to complex substitution patterns. |
| Photoredox Catalysis | Utilizes visible light to mediate C-H functionalization and cyclization reactions under mild conditions. ijpsjournal.com | Environmentally friendly, provides access to unique radical-based reaction pathways. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate traditional reactions like Bischler-Napieralski or Pictet-Spengler. organic-chemistry.orgnih.gov | Drastically reduced reaction times, improved yields, and suitability for high-throughput synthesis. |
| Dearomatization-Functionalization | Nucleophilic addition to the isoquinoline ring to break aromaticity, followed by subsequent functionalization reactions. nih.gov | Allows for the creation of 3D complexity from flat aromatic precursors, yielding saturated or partially saturated rings. |
| Isoquinolin-1(2H)-one Scaffolds | Using an isoquinolinone core, which can be readily functionalized at various positions before being converted to the fully aromatic isoquinoline. organic-chemistry.orgnih.gov | Provides a practical and efficient route for introducing substituents at the C1 and C4 positions. |
Advances in Computational Prediction and Mechanistic Understanding
Computational chemistry has become an indispensable tool for accelerating research in heterocyclic chemistry. Methods like Density Functional Theory (DFT) allow for the in-silico prediction of molecular properties, including electronic structure, reactivity, and spectral characteristics. researchgate.netcitedrive.com For a novel compound like this compound, computational studies can provide crucial insights before significant resources are invested in laboratory synthesis.
These computational approaches can predict the most likely sites for electrophilic or nucleophilic attack, guide the choice of reagents for selective functionalization, and help rationalize experimental outcomes. For example, mechanistic studies on the amination of bromoisoquinolines have revealed complex pathways, such as the SN(ANRORC) mechanism, where the reaction proceeds through a ring-opening and subsequent ring-closing step. researchgate.net Computational modeling can help determine whether such a pathway is feasible for this compound and predict the stability of key intermediates. This predictive power enables a more rational design of synthetic routes and helps in understanding the fundamental chemical behavior of new isoquinoline derivatives. researchgate.net
Prospects for Novel Applications in Chemical Biology and Materials Science
The unique arrangement of functional groups in this compound opens up exciting prospects for its use in both chemical biology and materials science. The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved drugs. nih.govrsc.org
Chemical Biology : The C1-bromo position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a wide variety of molecular fragments. The C5-amino group can act as a hydrogen bond donor or be further functionalized. This dual functionality makes this compound an ideal starting point for creating libraries of compounds to be screened for biological activity against targets like protein kinases, microbes, or parasites. myskinrecipes.comamerigoscientific.com Additionally, isoquinoline derivatives are known to possess fluorescent properties, suggesting that derivatives of this compound could be developed as probes for biological imaging. nih.govmdpi.com
Materials Science : Isoquinoline derivatives have been incorporated into advanced materials such as organic semiconductors, fluorescent dyes, and metal-organic frameworks (MOFs). rsc.orgamerigoscientific.com The extended π-system of the isoquinoline ring, combined with the potential for tuning its electronic properties through substitution, makes it an attractive component for optoelectronic materials. The amino and bromo groups on this compound could be used to anchor the molecule to surfaces or to polymerize it into novel conductive materials. Furthermore, isoquinoline derivatives have been investigated as effective corrosion inhibitors, an application where this compound could also be explored. acs.orgwikipedia.org
| Field of Application | Potential Role of this compound | Rationale |
| Medicinal Chemistry | Scaffold for kinase inhibitors. | The C1-bromo group allows for Suzuki or Buchwald-Hartwig coupling to build complex heterocyclic systems, a common strategy for kinase inhibitor design. myskinrecipes.com |
| Chemical Biology | Development of fluorescent probes. | The isoquinoline core is known to be fluorescent, and the amino group can be functionalized with fluorophores or targeting moieties. nih.gov |
| Materials Science | Building block for organic semiconductors or MOFs. | The aromatic system and functional handles (Br, NH2) allow for polymerization or coordination to metal centers to create functional materials. rsc.orgamerigoscientific.com |
| Industrial Chemistry | Corrosion inhibitor. | Nitrogen-containing heterocycles like isoquinolines are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. acs.orgwikipedia.org |
Challenges and Opportunities in Isoquinoline Chemistry
Despite significant progress, the field of isoquinoline chemistry faces several ongoing challenges. A primary hurdle is achieving regioselectivity during the synthesis of polysubstituted derivatives; controlling the position of incoming functional groups on the bicyclic ring system can be difficult. ijpsjournal.com For drug development, many bioactive natural isoquinolines suffer from poor pharmacokinetic properties, such as low bioavailability, which presents a significant medicinal chemistry challenge. ijpsjournal.com Furthermore, there is a continuous drive towards developing more sustainable and scalable synthetic methods that utilize greener solvents and catalysts made from earth-abundant metals. rsc.org
These challenges, however, create substantial opportunities. The vast chemical space of possible isoquinoline derivatives remains largely unexplored, offering fertile ground for the discovery of novel compounds with unique biological or material properties. The development of new C-H functionalization and photoredox-catalyzed reactions provides powerful tools to access previously difficult-to-synthesize molecules. ijpsjournal.com By integrating modern computational predictions with high-throughput experimental screening, the discovery and optimization of new isoquinoline-based drugs and materials can be greatly accelerated. Compounds like this compound, with their specific and versatile substitution patterns, represent key opportunities to expand the chemical toolbox and explore new frontiers in science and technology.
Q & A
Basic: What are the standard synthetic routes for 1-Bromoisoquinolin-5-amine, and what analytical techniques confirm its structure?
Answer:
The synthesis typically involves bromination of isoquinoline derivatives followed by amination. For example, bromination of a precursor like 5-aminoisoquinoline with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80°C yields the product . Characterization relies on 1H/13C NMR to identify aromatic protons and coupling patterns, HPLC for purity assessment (>98%), and mass spectrometry (e.g., ESI-MS) to confirm the molecular ion peak (m/z 237.10 for C₉H₇BrN₂). X-ray crystallography may resolve positional isomerism if ambiguity exists .
Advanced: How do reaction conditions influence regioselectivity in bromination of isoquinoline derivatives?
Answer:
Regioselectivity is controlled by:
- Catalyst choice : Lewis acids like AlCl₃ direct bromination to the 1-position by stabilizing transition states through coordination with the nitrogen lone pair .
- Temperature : Higher temperatures (80–100°C) favor thermodynamic control, reducing kinetic by-products (e.g., 5-bromo or 8-bromo isomers) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.
To mitigate by-products, continuous flow reactors optimize mixing and heat transfer, improving yield (up to 85%) and purity .
Basic: What substitution reactions are feasible for this compound?
Answer:
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives . The amine group enables:
- Acylation : Reacting with acetyl chloride (pyridine, 0°C) yields 1-bromo-5-acetamidoisoquinoline.
- Reductive alkylation : Using aldehydes/ketones (NaBH₃CN) introduces alkyl chains.
These reactions expand utility in drug discovery (e.g., kinase inhibitors) .
Advanced: How can researchers resolve contradictions in reported cytotoxic activities of derivatives?
Answer:
Discrepancies arise from:
- Cell line variability : Differences in membrane permeability (e.g., HeLa vs. MCF-7) affect IC₅₀ values.
- Compound purity : HPLC-MS ensures >98% purity; trace impurities (e.g., 5-bromo isomers) may skew results .
- Assay conditions : Varying incubation times (24–72 hrs) and serum concentrations alter activity.
Meta-analysis using the I² statistic quantifies heterogeneity across studies, while standardized protocols (e.g., MTT assay, 48 hrs) improve reproducibility .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- 1H NMR (400 MHz, DMSO-d₆): Aromatic protons appear as doublets (δ 7.8–8.5 ppm), with coupling constants (J = 8–10 Hz) confirming adjacent bromine.
- 13C NMR : The brominated carbon resonates at δ 120–125 ppm, while the amine-bearing carbon appears at δ 145–150 ppm .
- IR spectroscopy : N-H stretches (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) validate functional groups.
Advanced: What computational models predict reactivity in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For Suzuki couplings:
- HOMO-LUMO gaps : Lower gaps (e.g., 4.5 eV) indicate higher reactivity at the bromine site.
- Transition state modeling : Pd(0) oxidative addition to C-Br bonds is favored over C-Cl or C-I analogs due to bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., EGFR kinase) for derivative prioritization .
Basic: How does this compound compare to halogenated analogs in bioactivity?
Answer:
- Bromine vs. iodine : Bromine’s smaller atomic radius enhances membrane permeability (logP ~2.5 vs. 3.1 for iodo analogs), improving cellular uptake.
- Chlorine analogs : Lower electronegativity reduces hydrogen-bonding potential, decreasing enzyme inhibition (e.g., 10-fold lower IC₅₀ against topoisomerase II) .
- Fluorine substitution : Increased metabolic stability but reduced π-π stacking in DNA intercalation .
Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?
Answer:
- Chiral auxiliaries : (S)-Proline directs asymmetric alkylation of the amine group (ee >90%).
- Catalytic asymmetric cross-coupling : Pd-BINAP complexes achieve enantiomeric excess (ee 75–85%) in Suzuki reactions .
- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
